Perfluorotetracosane

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electronic Structure and Band Dispersion

Perfluorotetracosane has been studied for its electronic structure and intramolecular energy band dispersion. Research using angle-resolved photoemission spectroscopy and theoretical simulations has explored its properties as an oligomer of poly(tetrafluoroethylene) (PTFE). These studies reveal insights into its electronic band structure and photon energy dependence, suggesting potential applications in materials science and nanotechnology (Yoshimura et al., 2002) (Miyamae et al., 2000).

Optical Properties in Films

The optical properties of this compound, particularly in film form, have been a subject of research. Studies have analyzed its polarized vacuum-UV absorption and reflection spectra, identifying key properties like polarization and chain-length dependence. This research is significant for understanding the material's optical behavior and potential applications in optoelectronics and photonics (Nagayama et al., 1996).

Thermodynamic Properties

Research on the thermodynamic properties of this compound has provided valuable insights into its heat capacities and phase transitions. This knowledge is crucial for its potential use in materials science, particularly in understanding its behavior under different temperature conditions (Jin et al., 1994).

Environmental Impact Studies

This compound has also been studied in the context of environmental sciences, particularly regarding its distribution in marine environments and its transformation products. These studies are crucial for understanding the environmental impact and persistence of such compounds (Ahrens et al., 2009) (Nguyen et al., 2011).

Applications in Nanomedicine

In the field of nanomedicine, this compound-related compounds show promise for enhancing diagnostic and therapeutic capabilities in cardiovascular diseases. This research opens avenues for new medical applications utilizing the unique properties of this compound derivatives (Lanza et al., 2006).

This compound in Fuel Cells

The application of this compound-related compounds in proton-exchange membrane fuel cells highlights its potential in energy technologies. This research demonstrates its usefulness in enhancing the performance of fuel cells, a critical area in renewable energy research (Eisman, 1990).

Safety and Hazards

Perfluorotetracosane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), H315, H319, H335 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

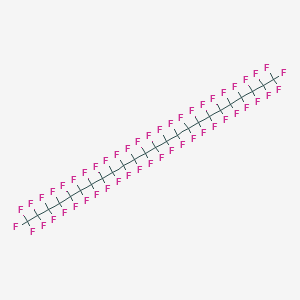

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontafluorotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F50/c25-1(26,3(29,30)5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)71)2(27,28)4(31,32)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(72,73)74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFFGMPNSZVEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380022 | |

| Record name | Perfluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1766-41-2 | |

| Record name | Perfluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is perfluorotetracosane often used in studies involving poly(tetrafluoroethylene) (PTFE)?

A1: this compound serves as an excellent solvent for PTFE at high temperatures. [, ] This is crucial because PTFE, due to its high melting point and chemical inertness, is extremely difficult to dissolve in most common solvents at room temperature. []

Q2: How does the molecular weight distribution of PTFE affect its properties? How can this distribution be determined?

A2: The molecular weight distribution of PTFE significantly influences its mechanical and thermal properties. [] Researchers have successfully characterized this distribution using high-temperature static and dynamic laser light scattering techniques, with this compound as the solvent. [] This method involves measuring the translational diffusion coefficient distribution of PTFE in solution and then converting it to a molecular weight distribution using a scaling relation. []

Q3: Can you elaborate on the experimental challenges and solutions for characterizing PTFE in this compound?

A3: Characterizing PTFE solutions at high temperatures presents several challenges: []

- High-temperature instrumentation: Building a laser light scattering spectrometer capable of operating at temperatures up to 340°C is necessary. []

- Dissolving and filtering: Developing an all-glass apparatus for the dissolution and filtration of PTFE in this compound at high temperatures is crucial to avoid contamination. []

- Refractive index increment: Measuring the refractive index increment of PTFE in this compound at the elevated operating temperature (e.g., 325 °C) is essential for accurate light scattering measurements. []

Q4: Beyond PTFE, are there other research applications of this compound?

A4: Yes, this compound has been used to investigate the fundamental properties of perfluorinated alkanes. For instance, researchers have studied the epitaxial growth of this compound crystals. [] They found that the films consist of lathlike crystallites and determined the space group and unit cell parameters of the orthorhombic crystal structure. []

Q5: What insights have been gained about the electronic structure of PTFE through the study of this compound?

A5: this compound, being an oligomer of PTFE, serves as a valuable model compound for studying the electronic structure of PTFE. [, ] Angle-resolved ultraviolet photoelectron spectroscopy (ARUPS), coupled with synchrotron radiation, has been employed to investigate the intramolecular energy-band dispersion in oriented thin films of this compound. [, ] These studies have provided valuable insights into the electronic band structure of PTFE along its long-chain direction. [, ]

Q6: What are the thermodynamic properties of this compound?

A6: The fusion, vaporization, and sublimation enthalpies of this compound have been determined using a combination of differential scanning calorimetry (DSC), transpiration, and correlation-gas chromatography techniques. [] These studies have provided valuable data on the thermodynamic properties of this compound, contributing to our understanding of its behavior at different temperatures and phases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.